2-(2-Aminoethyl)-1-methylpyrrolidine (CAS 51387-90-7) is a bifunctional aliphatic diamine featuring a nucleophilic primary amine and a redox-active N-methylpyrrolidine tertiary amine. In analytical and bioanalytical procurement, it is primarily sourced as a pre-column derivatization reagent for electrogenerated chemiluminescence (ECL) detection [1]. The primary amine enables rapid, high-yield covalent coupling to carboxylic acid-containing analytes, such as fatty acids and plant hormones, via standard carbodiimide chemistry. Once conjugated, the N-methylpyrrolidine moiety acts as an intramolecular coreactant for Tris(2,2'-bipyridine)ruthenium(II) ECL systems, significantly increasing emission intensity and analytical sensitivity compared to traditional free-floating coreactants [1].
Substituting 2-(2-Aminoethyl)-1-methylpyrrolidine with generic tertiary amines, such as tripropylamine (TPA), or simpler acyclic diamines fundamentally compromises assay sensitivity in electrochemiluminescence (ECL) platforms [1]. Standard ECL assays rely on TPA added in bulk to the running buffer, which suffers from diffusion limitations, elevated background noise, and incompatibility with microfluidic systems. By covalently attaching the N-methylpyrrolidine coreactant directly to the target analyte via the 2-aminoethyl linker, the coreactant is forced into close spatial proximity with the ruthenium luminophore at the electrode surface [1]. Furthermore, the constrained pyrrolidine ring lowers the oxidation potential of the tertiary amine compared to acyclic analogs, stabilizing the intermediate alpha-aminoalkyl radical. Using structurally rigid analogs like 2-(aminomethyl)-1-ethylpyrrolidine reduces coupling efficiency due to steric hindrance at the shorter C1 linker, making the C2 spacer of this specific compound necessary for derivatizing bulky carboxylic acids.
When utilized as a labeling reagent for the plant hormones indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) following dual-cloud point extraction, 2-(2-Aminoethyl)-1-methylpyrrolidine enables ultra-trace quantification [1]. The covalent attachment of the N-methylpyrrolidine coreactant allowed for on-capillary detection limits of 2.5 nM and 2.8 nM (S/N=3) for IAA and IBA, respectively [1]. This demonstrates the compound's capacity to drive nanomolar sensitivity in micro-volume analytical formats where traditional UV or fluorescence detection falls short.
| Evidence Dimension | On-capillary ECL detection limit (S/N=3) |
| Target Compound Data | 2.5 nM (IAA) and 2.8 nM (IBA) |
| Comparator Or Baseline | Standard UV/Vis detection baselines (typically micromolar range) |
| Quantified Difference | Achieves low-nanomolar sensitivity, bypassing the need for bulk coreactant addition |
| Conditions | Capillary electrophoresis with Ru(bpy)3 2+-based ECL detection after dual-cloud point extraction |
Procurement of this specific label allows bioanalytical labs to achieve nanomolar detection limits for carboxylic acid metabolites without upgrading to high-resolution mass spectrometry.
In high-performance liquid chromatography (HPLC) coupled with Ru(bpy)3 2+ ECL detection, 2-(2-Aminoethyl)-1-methylpyrrolidine serves as a derivatization agent for free fatty acids and pharmaceuticals [1]. Quantitative labeling is achieved under mild conditions—requiring exactly 30 minutes at room temperature in acetonitrile when paired with standard coupling reagents [1]. This rapid, ambient-temperature kinetic profile prevents the thermal degradation of labile analytes, a common issue with less nucleophilic labeling tags.
| Evidence Dimension | Derivatization reaction conditions |
| Target Compound Data | 30 minutes at room temperature |
| Comparator Or Baseline | Standard esterification or less reactive amine tags |
| Quantified Difference | Eliminates the need for elevated heating (e.g., 60-80°C) during pre-column labeling |
| Conditions | Acetonitrile solvent, room temperature, using free fatty acids (e.g., myristic acid) as model targets |
Selecting this reagent streamlines sample preparation workflows and preserves the integrity of thermally unstable carboxylic acid analytes during HPLC-ECL analysis.
From a supply chain and bulk procurement perspective, the commercial viability of 2-(2-Aminoethyl)-1-methylpyrrolidine relies on a scalable synthetic route that avoids hazardous reagents [1]. Legacy synthesis from proline requires homologation steps utilizing highly reactive diazomethane[1]. Modern industrial synthesis instead utilizes the catalytic hydrogenation of (1-methylpyrrolidin-2-ylidene)-acetonitrile over Pd/C at 4-10 MPa and 40-80 °C[1]. This route yields the target diamine without explosive intermediates, ensuring reproducible lot-to-lot consistency.
| Evidence Dimension | Synthetic safety and scalability |
| Target Compound Data | Catalytic hydrogenation of nitrile precursor (Pd/C) |
| Comparator Or Baseline | Proline homologation route |
| Quantified Difference | Complete elimination of diazomethane, enabling safe multi-kilogram scale-up |
| Conditions | Industrial scale synthesis (4-10 MPa H2, 40-80 °C) |
Buyers sourcing this compound for commercial assay kits are assured of a stable, scalable supply chain free from the regulatory and safety bottlenecks of diazomethane-dependent routes.
Due to its rapid reaction kinetics at room temperature, this compound is utilized for labeling carboxylic acid-containing drugs, such as ibuprofen, and free fatty acids prior to HPLC separation[1]. The intramolecular N-methylpyrrolidine group acts as an ECL coreactant, eliminating the need to continuously pump high concentrations of tripropylamine (TPA) into the post-column flow, thereby reducing reagent consumption and background noise [1].
In micro-volume formats like CE and microfluidic chips, adding bulk coreactants disrupts electroosmotic flow and causes baseline instability [2]. By covalently tagging targets like plant auxins with 2-(2-Aminoethyl)-1-methylpyrrolidine, the coreactant is localized exclusively on the analyte, enabling low-nanomolar detection limits without compromising the microfluidic separation dynamics [2].
The bifunctional nature of the compound makes it a structural building block for fabricating chemical microarrays designed to identify ligands that bind to pathogenic cells . The primary amine can be anchored to activated microarray surfaces, while the tertiary amine remains available to generate localized chemiluminescence upon electrochemical triggering, providing a high-contrast optical readout for binding events.
Corrosive;Irritant